Ruscoponticoside C

Description

Taxonomic Distribution in Ruscus Species

This compound occurs predominantly in the underground rhizomes and roots of Ruscus aculeatus L. (butcher’s broom), a perennial shrub native to Mediterranean and European regions. Comparative phytochemical analyses have identified this compound in related species such as Ruscus ponticus Woronow, though with notable variations in concentration and glycosylation patterns. The table below summarizes key structural characteristics of this compound across documented occurrences:

This distribution aligns with the evolutionary specialization of Ruscus species, which biosynthesize diverse steroidal saponins as chemical defenses against herbivory and microbial pathogens. Notably, R. aculeatus demonstrates higher concentrations of this compound compared to other congeners, suggesting species-specific enzymatic pathways for saponin modification.

Historical Context in Steroidal Saponin Discovery

The isolation of this compound in 2012 marked a pivotal advancement in understanding furostanol diversity within the Asparagaceae family. Prior studies on Ruscus spp. had focused primarily on spirostanol-type saponins like ruscogenin, which dominated early 20th-century phytochemical investigations. The discovery of this compound’s bisdesmosidic structure—featuring glycosidic linkages at both C-1 and C-26 positions—expanded taxonomic criteria for differentiating Ruscus species based on secondary metabolites.

Key milestones in its characterization include:

- Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) confirmed the compound’s furostanol backbone and monosaccharide attachments (arabinose, rhamnose).

- Biosynthetic Relationships : Comparative studies with ruscoponticoside E revealed shared precursors in the steroidal glycosidation pathway, highlighting evolutionary conservation of specific cytochrome P450 enzymes.

- Chemotaxonomic Significance : The detection of this compound in R. ponticus but not in R. hypoglossum provided phylogenetic evidence for reclassifying Mediterranean Ruscus taxa.

Properties

Molecular Formula |

C38H58O12 |

|---|---|

Molecular Weight |

706.9 g/mol |

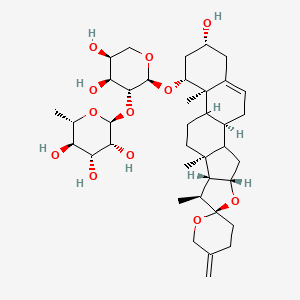

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,4S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23?,24?,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1 |

InChI Key |

URTQATADKAKTAX-ZCTCYJARSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 |

Origin of Product |

United States |

Preparation Methods

Extraction Methods

Solvent Selection and Maceration

Ethyl acetate and ethanol are the most effective solvents for extracting Ruscoponticoside C due to their polarity, which aligns with the compound’s glycosidic and aglycone regions. In Dracaena angustifolia root bark, ethyl acetate maceration (1:8 solid-to-solvent ratio, 24 hours) yielded a 4.009% moisture-stable extract with notable antibacterial activity. Ethanol (40–85%) is similarly effective for Ruscus aculeatus, as demonstrated in a patented high-speed counter-current chromatography (HSCCC) protocol.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Plant Source | Yield (%) | Purity (Post-Extraction) |

|---|---|---|---|

| Ethyl Acetate | Dracaena angustifolia | 12.4 | 58.7 |

| Ethanol (85%) | Ruscus aculeatus | 9.8 | 62.3 |

| Methanol | Ophiopogonis Radix | 7.5 | 45.6 |

Purification Techniques

Macroporous Resin Pre-Treatment

Low-polarity resins (e.g., D101, AB-8) effectively adsorb this compound from crude extracts. A study using HPD400 resin achieved 89.2% recovery by eluting with 70% ethanol, removing polysaccharides and pigments.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC outperforms traditional column chromatography by eliminating irreversible adsorption. The solvent system ethyl acetate/methanol/water (10–20:0.8–1.3:10–20) isolates this compound at >95% purity. Key parameters:

- Flow Rate : 2–5 mL/min for optimal phase separation.

- Stationary Phase Retention : 75–80% ensures minimal carryover.

Structural Characterization

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Orbitrap-based LC-HRMS (Thermo Scientific Q Exactive) identified this compound via exact mass (m/z 943.456 [M+H]⁺) and fragmentation patterns. MzCloud and ChemSpider databases confirmed the molecular formula C₄₈H₇₄O₁₉.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D/2D NMR (600 MHz) elucidated the glycosidic linkages:

Quality Control and Analytical Methods

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

A validated HPLC-ELSD method quantified this compound in 35 Ophiopogonis Radix batches (0.0035–0.0240% content). Parameters:

Hierarchical Clustering Analysis (HCA)

HCA clustered samples by geographic origin based on this compound content, identifying Sichuan (China) as the highest-yield region.

Chemical Reactions Analysis

Types of Reactions: Ruscoponticoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The reactions are usually carried out in solvents such as methanol or ethanol, and the reaction conditions are carefully controlled to optimize the yield and purity of the products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Ruscoponticoside C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for the study of steroid glycosides and their properties . In biology, it is used to investigate the biological activities of steroid glycosides and their potential therapeutic applications . In medicine, this compound is studied for its potential use in the treatment of various diseases, including inflammation and cancer . In industry, it is used in the development of nutraceuticals and natural products .

Mechanism of Action

The mechanism of action of Ruscoponticoside C involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to have anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ruscoponticoside C and Analogous Saponins

Key Observations :

- Backbone Differences: this compound and ceparoside A share spirostanol cores, whereas ruscoponticoside E and desglucoruscoside are furostanol derivatives with open-chain structures at C-22 .

- Sugar Units: this compound contains α-L-rhamnose and α-L-arabinose, distinguishing it from ceparoside A (α-L-rhamnose-(1→4)-β-D-glucose) .

- Functional Groups : The Δ25(27)-unsaturation in this compound contrasts with the Δ20(22)-unsaturation in desglucoruscoside, influencing their solubility and bioactivity .

Pharmacological Activities

- Antibacterial Efficacy : this compound outperforms (-)-caryophyllene oxide in inhibiting Enterococcus faecalis but shows lower stability in ligand-protein complexes compared to arbutin .

- Anti-inflammatory Potential: Unlike ruscoponticoside D (a structural isomer with 26-O-glucosylation), this compound lacks documented anti-inflammatory effects .

Analytical Characterization

- NMR Profiles: The ¹³C-NMR spectrum of this compound reveals three secondary alcohols (δC 85.5, 81.8, 68.6) and a hemiacetal carbon (δC 111.1), absent in furostanol analogs like ruscoponticoside E .

- MS/MS Fragmentation : this compound produces distinct fragment ions at m/z 545 [aglycone + H]⁺ and m/z 383 [aglycone - H₂O]⁺, differing from combreglucoside (m/z 441 [aglycone]⁺) .

Q & A

Q. How to address conflicting bioactivity results between in vitro and in vivo models for this compound?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to identify absorption limitations. Use isotopic labeling (e.g., 14C) to track metabolite distribution. In vitro-in vivo correlation (IVIVC) models should account for plasma protein binding and tissue permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.